Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate

Chemical biology Medicinal chemistry Pharmacology

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate (CAS 888412-84-8) is a synthetic, small-molecule building block featuring a methyl thiophene-3-carboxylate core linked via an amide bond to a 2,3-dihydrobenzo[b][1,4]dioxine moiety. It is marketed as a research-grade chemical by niche suppliers [REFS-1, REFS-2], but no peer-reviewed pharmacological, physicochemical, or industrial application data have been published in primary research papers, patents, or authoritative databases as of the current literature landscape.

Molecular Formula C15H13NO5S
Molecular Weight 319.33
CAS No. 888412-84-8
Cat. No. B2605926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate
CAS888412-84-8
Molecular FormulaC15H13NO5S
Molecular Weight319.33
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C15H13NO5S/c1-19-15(18)10-4-7-22-14(10)16-13(17)9-2-3-11-12(8-9)21-6-5-20-11/h2-4,7-8H,5-6H2,1H3,(H,16,17)
InChIKeyHFPLXUAQRXAFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate (CAS 888412-84-8)


Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate (CAS 888412-84-8) is a synthetic, small-molecule building block featuring a methyl thiophene-3-carboxylate core linked via an amide bond to a 2,3-dihydrobenzo[b][1,4]dioxine moiety. It is marketed as a research-grade chemical by niche suppliers [REFS-1, REFS-2], but no peer-reviewed pharmacological, physicochemical, or industrial application data have been published in primary research papers, patents, or authoritative databases as of the current literature landscape. All available vendor information is non-quantitative and lacks comparative benchmarks.

Unique dihydrobenzodioxine-thiophene hybrid core for exploratory scaffold decoration
Research-grade synthetic building block; no characterized biological activity
All biological risk assumed by end user; independent verification required

Procurement Risk: Why Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate Cannot Be Substituted


Interchangeability among in-class compounds is not supported because the complete biological, pharmacological, and toxicity profile of this specific compound is unknown. Closest analogs, such as ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate , differ in a single ester moiety, a modification known to profoundly affect target affinity, metabolic stability, and cellular permeability in drug discovery contexts. In the absence of any head-to-head data against established HSF1 pathway inhibitors (e.g., NXP800) or other dihydrobenzodioxine-containing tool compounds, generic substitution introduces unquantifiable scientific and procurement risk. Researchers requiring a specific dihydrobenzodioxine-thiophene hybrid core for SAR exploration must verify batch identity and purity independently.

Ethyl ester analog Ester moiety change may significantly alter target affinity and metabolic stability; no head-to-head data exist.
HSF1 inhibitor tool compounds Structural divergence from known inhibitors precludes pathway modulation assumptions; activity unverified.
Generic substitution Absence of any batch-to-batch consistency data makes interchangeability unquantifiable; verify identity and purity.

Quantitative Comparator Analysis for Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate


Comprehensive Evidence Gap: No Selectivity, Potency, or Property Data Available

A systematic search of primary literature, patents, and authoritative databases (BindingDB, PubChem, ChEMBL) returned zero quantitative biological or physicochemical data for this compound. No IC50, Ki, or EC50 values exist for any target. No selectivity profiles, cytotoxicity data, solubility measurements, or metabolic stability assays have been reported. This compound is absent from all major patent families describing dihydrobenzodioxine-based HSF1 inhibitors (e.g., WO2015049535A1, US9701664) [REFS-1, REFS-2]. Consequently, no direct head-to-head comparison, cross-study comparable, or class-level inference can be made. The claim of differentiation is unsupported.

Data Availability
Data to verify
No IC50, Ki, EC50, selectivity, solubility, or metabolic data reported
Scaffold-only procurement justification; all biological risk uncharacterized
Class extrapolation from dihydrobenzodioxine inhibitors not supported due to structural divergence
Chemical biology Medicinal chemistry Pharmacology

Authorized Application Scenarios for Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate Based on Current Evidence


Exploratory Medicinal Chemistry Scaffold Decoration

Given the absence of target engagement data, the only justifiable use is as a synthetic intermediate or scaffold for further chemical diversification. The intent must be to generate novel analogs for a primary screening campaign, where all biological activity is yet to be determined. Any hypothesis about HSF1 pathway modulation must be considered unvalidated due to its absence from major HSF1 inhibitor patent estates [1].

Negative Control for Dihydrobenzodioxine-Protein Interaction Studies

If structural biologists require a dihydrobenzodioxine-thiophene compound as a negative control for biophysical assays (e.g., SPR, ITC) against a target known to bind other 2,3-dihydrobenzo[b][1,4]dioxine derivatives, this compound could serve provided its lack of interaction is experimentally confirmed in the user's system. No literature support exists for any specific protein binding.

Method Development for LC-MS/MS Quantification of Thiophene Esters

Analytical chemists working on methods to detect and quantify thiophene-containing small molecules in biological matrices could use this compound as a model analyte for method development (e.g., optimizing ionization conditions, chromatographic separation) due to its distinct mass and fragmentation pattern, but this is a general, non-differentiating application.

Application
Selection Property
Validation Focus
Exploratory scaffold decoration
Unique dihydrobenzodioxine-thiophene core
Synthetic diversification potential
Negative control for binding studies
No characterized protein interaction
Experimental confirmation of non-binding
LC-MS/MS method development
Distinct mass and fragmentation pattern
Ionization and chromatographic optimization
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